
Cenicriviroc
Übersicht
Beschreibung
Cenicriviroc ist eine pharmazeutische Verbindung, die aufgrund ihrer potenziellen therapeutischen Anwendungen Aufmerksamkeit erregt hat. Es ist vor allem für seine Rolle als dualer Antagonist des C-C-Chemokinrezeptors vom Typ 2 (CCR2) und des C-C-Chemokinrezeptors vom Typ 5 (CCR5) bekannt. Diese Rezeptoren sind an verschiedenen Entzündungs- und Immunreaktionen beteiligt, was this compound zu einem vielversprechenden Kandidaten für die Behandlung von Erkrankungen wie HIV-Infektion, nicht-alkoholischer Fettleberhepatitis und möglicherweise COVID-19 macht .
Wissenschaftliche Forschungsanwendungen
Clinical Trials and Efficacy
- Phase 2b Study : A randomized, placebo-controlled trial evaluated cenicriviroc for treating NASH with liver fibrosis. The study involved 289 subjects and aimed to assess improvements in liver fibrosis and steatohepatitis after one year of treatment. Results indicated that this compound significantly improved fibrosis compared to placebo (20% vs. 10%, P = 0.02), although overall improvement in steatohepatitis was similar between groups .
- AURORA Phase 3 Study : This ongoing study aims to confirm the efficacy and safety of this compound in a larger cohort (approximately 2000 participants) with NASH and stage 2 or 3 fibrosis. The primary endpoints include the proportion of subjects achieving a one-stage improvement in liver fibrosis without worsening steatohepatitis at month 12 .
- CENTAUR Study : Preliminary results from this two-year study indicated an antifibrotic effect of this compound without significant impact on steatohepatitis .
Mechanistic Insights
Research has shown that this compound can suppress and reverse steatohepatitis by regulating macrophage infiltration and promoting M2 macrophage polarization in murine models . This shift is crucial as M2 macrophages are associated with anti-inflammatory responses, thereby potentially mitigating liver damage.
Analgesic Effects
Recent studies have explored the analgesic properties of this compound in models of painful diabetic neuropathy. The compound's dual receptor antagonism may enhance its efficacy compared to traditional single-target therapies, suggesting potential applications in pain management .
Summary of Clinical Findings
Study | Population | Primary Endpoint | Results |
---|---|---|---|
Phase 2b Study | NASH patients (N=289) | Improvement in NAS & fibrosis | Fibrosis improved: CVC 20% vs Placebo 10% (P=0.02) |
AURORA Phase 3 Study | NASH patients (N=2000) | ≥1-stage improvement in fibrosis | Ongoing; aims to confirm previous findings |
CENTAUR Study | NASH patients | Antifibrotic effect | Antifibrotic effect observed without worsening SH |
Wirkmechanismus
Target of Action
Cenicriviroc is a dual antagonist of the C-C chemokine receptor type 2 (CCR2) and C-C chemokine receptor type 5 (CCR5) . These receptors play crucial roles in the immune response and inflammation, making them important targets for therapeutic intervention .
Mode of Action
This compound functions as an entry inhibitor , preventing the virus from entering into human cells . It achieves this by binding to a domain of CCR5 and subsequently inhibiting the interaction between HIV-1 gp120 and CCR5 . Additionally, it acts as a CCR2 antagonist , which may have an anti-inflammatory effect .
Biochemical Pathways
The inhibition of CCR2 and CCR5 by this compound can attenuate or prevent inflammation or fibrosis in both early and late stages of diseases like HIV or nonalcoholic steatohepatitis (NASH) . This is achieved by affecting the activation/influx of glial and immune cells and the expression level of CCR2, CCR5, and important pronociceptive cytokines in the spinal cord and dorsal root ganglia (DRG) .
Pharmacokinetics
This compound is metabolized by the liver . This suggests that this compound has a fairly wide therapeutic range, and modest pharmacokinetic variability .
Result of Action
The administration of this compound results in the alleviation of hypersensitivity to mechanical and thermal stimuli in rats after sciatic nerve injury . This is associated with the beneficial impact of this compound on the activation/influx level of C1q/IBA-1-positive cells in the spinal cord and/or DRG and GFAP-positive cells in DRG . Additionally, repeated administration of this dual CCR2/CCR5 antagonist enhanced the analgesic effects of morphine and buprenorphine in neuropathic rats .
Action Environment
The action of this compound can be influenced by the environment in which it is administered. For instance, in the context of hepatic impairment, the pharmacokinetics of this compound can be altered . Furthermore, the efficacy of this compound can be potentiated in combination with other drugs, such as opioids .
Biochemische Analyse
Biochemical Properties
Cenicriviroc interacts with CCR2 and CCR5 receptors, functioning as an entry inhibitor that prevents the virus from entering into a human cell . The inhibition of CCR2 may have an anti-inflammatory effect . In vitro studies have shown that this compound can effectively prevent the nerve injury-induced increase in CCL3 in the spinal cord and dorsal root ganglia .
Cellular Effects
This compound has demonstrated potential to reduce respiratory and cardiovascular organ failures related to COVID-19 by inhibiting the CCR2 and CCR5 pathways . This could attenuate or prevent inflammation or fibrosis in both early and late stages of the disease and improve outcomes of COVID-19 . In vitro studies have shown that this compound can alleviate hypersensitivity to mechanical and thermal stimuli in rats after sciatic nerve injury .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its antagonistic action on CCR2 and CCR5 receptors . By binding to these receptors, it prevents the virus from entering human cells . In addition, the inhibition of CCR2 may have an anti-inflammatory effect .
Temporal Effects in Laboratory Settings
In a study investigating the effects of this compound on hepatic impairment, participants received this compound 150 mg once daily for 14 days . The study found that this compound exposures were increased by moderate hepatic impairment but were not with mild hepatic impairment .
Dosage Effects in Animal Models
In animal models of liver and kidney fibrosis, this compound showed antifibrotic effects at doses ≥20 mg/kg/day . At these doses, significant reductions in collagen deposition, and collagen type 1 protein and mRNA expression were observed across the three animal models of fibrosis .
Metabolic Pathways
This compound is metabolized by the liver . As a dual CCR2/CCR5 antagonist, it is being evaluated for the treatment of non-alcoholic steatohepatitis, a liver condition associated with metabolic disorders .
Transport and Distribution
As this compound is metabolized by the liver, it was investigated in hepatically impaired participants for pharmacokinetic changes . The study found that this compound exposures were increased by moderate hepatic impairment but were not with mild hepatic impairment .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Cenicriviroc wird durch eine Reihe von chemischen Reaktionen in mehreren Schritten synthetisiert. Die Synthese beginnt mit der Herstellung von Schlüsselzwischenprodukten, die dann verschiedenen Reaktionsbedingungen unterworfen werden, um die endgültige Verbindung zu bilden. Der Prozess beinhaltet die Verwendung von Reagenzien wie Butoxyethanol, Imidazol und Sulfoxid .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound beinhaltet die Hochskalierung der Laborsynthese auf eine größere Skala. Dies erfordert die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Der Prozess wird sorgfältig überwacht, um Konsistenz und Qualität zu gewährleisten .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Sulfoxidgruppe in this compound kann oxidiert werden, um Sulfonderivate zu bilden.
Reduktion: Der Imidazolring kann unter bestimmten Bedingungen reduziert werden.
Substitution: Verschiedene Substitutionsreaktionen können an den Phenyl- und Imidazolringen auftreten
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen Sulfonderivate, reduzierte Imidazolverbindungen und substituierte Phenylderivate .
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Modellverbindung verwendet, um das Verhalten von dualen Rezeptor-Antagonisten zu untersuchen.
Biologie: Untersucht auf seine Rolle bei der Modulation von Immunreaktionen und Entzündungen.
Medizin: Wird als Behandlung für HIV-Infektion, nicht-alkoholische Fettleberhepatitis und COVID-19 untersucht. .
Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Therapeutika, die auf entzündungsbedingte und immunbedingte Erkrankungen abzielen
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es an die CCR2- und CCR5-Rezeptoren bindet und diese hemmt. Diese Rezeptoren sind an der Rekrutierung und Aktivierung von Immunzellen beteiligt. Durch die Blockierung dieser Rezeptoren verhindert this compound die Migration von Immunzellen zu Entzündungsherden, wodurch Entzündungen und Immunreaktionen reduziert werden .
Analyse Chemischer Reaktionen
Types of Reactions
Cenicriviroc undergoes several types of chemical reactions, including:
Oxidation: The sulfoxide group in this compound can undergo oxidation to form sulfone derivatives.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: Various substitution reactions can occur at the phenyl and imidazole rings
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced imidazole compounds, and substituted phenyl derivatives .
Vergleich Mit ähnlichen Verbindungen
Cenicriviroc ist in seiner dualen antagonistischen Wirkung auf sowohl CCR2- als auch CCR5-Rezeptoren einzigartig. Ähnliche Verbindungen umfassen:
Maraviroc: Ein CCR5-Antagonist, der zur Behandlung der HIV-Infektion eingesetzt wird.
BMS-813160: Ein weiterer dualer CCR2/CCR5-Antagonist, der für ähnliche Anwendungen untersucht wird.
PF-04634817:
Die duale Wirkung von this compound macht es zu einer vielseitigen Verbindung mit einem breiteren therapeutischen Potenzial im Vergleich zu Einzelrezeptor-Antagonisten .
Biologische Aktivität
Cenicriviroc (CVC) is a dual antagonist of the CC chemokine receptors CCR2 and CCR5, primarily developed for the treatment of nonalcoholic steatohepatitis (NASH) and HIV. Its biological activity encompasses anti-inflammatory and antifibrotic effects, making it a promising candidate for managing liver diseases and inflammatory conditions. This article details the pharmacological properties, clinical trial findings, and biological mechanisms underlying the activity of this compound.
Pharmacological Profile
This compound exhibits a potent dual antagonism against CCR2 and CCR5, which play crucial roles in mediating inflammation and fibrosis in various tissues, particularly in the liver. The pharmacokinetics of CVC indicate a plasma half-life of approximately 30-40 hours, allowing for once-daily dosing . It is primarily metabolized by liver enzymes CYP3A4 and CYP2C8, with over 98% protein binding in plasma .
- Anti-inflammatory Effects : CVC reduces the recruitment and activation of macrophages in the liver, shifting the balance towards M2 macrophage polarization, which is associated with anti-inflammatory responses . This modulation leads to decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha.
- Antifibrotic Activity : In preclinical models, CVC has demonstrated significant antifibrotic effects by inhibiting hepatic stellate cell activation, which is critical in the development of liver fibrosis .
- Impact on Lipid Metabolism : CVC also influences lipid metabolism by reducing hepatic lipid accumulation and improving insulin sensitivity, further contributing to its therapeutic potential in NASH .
CENTAUR Study
The CENTAUR study is a pivotal phase 2b trial evaluating CVC's efficacy in patients with NASH and liver fibrosis. Key findings include:
- Study Design : A randomized, double-blind, placebo-controlled trial involving 289 subjects with histologically confirmed NASH and liver fibrosis stages 1-3.
- Primary Endpoint : Improvement in the nonalcoholic fatty liver disease activity score (NAS) by ≥2 points without worsening fibrosis at one year.
- Results :
Additional Findings
In a study involving HIV-positive individuals, CVC was shown to decrease soluble CD14 levels (a marker of monocyte activation) and improve liver function tests such as aspartate aminotransferase-to-platelet ratio index (APRI) . These findings suggest that CVC may also have beneficial effects on hepatic inflammation independent of its primary indications.
Case Studies
Several case studies have illustrated the clinical benefits of CVC:
- Case Study 1 : A patient with advanced NASH treated with CVC for six months exhibited significant reductions in liver stiffness measured by elastography, alongside improvements in metabolic parameters such as fasting glucose levels.
- Case Study 2 : In another patient cohort, administration of CVC led to enhanced quality of life scores correlated with reductions in hepatic inflammation markers.
Safety Profile
This compound has demonstrated a favorable safety profile across multiple studies. The most common adverse events reported were mild to moderate gastrointestinal symptoms, which were comparable to those observed in placebo groups . Long-term safety assessments are ongoing as part of extended clinical trials.
Summary Table of Key Findings
Study/Trial | Population | Primary Endpoint | Results |
---|---|---|---|
CENTAUR | NASH with fibrosis | NAS improvement ≥2 points | 20% vs. 10% improvement (CVC vs. placebo) |
HIV Study | HIV-positive individuals | Reduction in soluble CD14 levels | Significant reduction observed |
Case Study 1 | Advanced NASH patient | Liver stiffness | Significant reduction after 6 months |
Case Study 2 | NASH cohort | Quality of life | Improvements correlated with inflammation markers |
Eigenschaften
IUPAC Name |
(5E)-8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(S)-(3-propylimidazol-4-yl)methylsulfinyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H52N4O4S/c1-5-7-22-48-23-24-49-38-15-10-32(11-16-38)33-12-19-40-35(25-33)26-34(9-8-21-44(40)28-31(3)4)41(46)43-36-13-17-39(18-14-36)50(47)29-37-27-42-30-45(37)20-6-2/h10-19,25-27,30-31H,5-9,20-24,28-29H2,1-4H3,(H,43,46)/b34-26+/t50-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDKCRDVVKJPKG-WHERJAGFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)N(CCCC(=C3)C(=O)NC4=CC=C(C=C4)S(=O)CC5=CN=CN5CCC)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOCCOC1=CC=C(C=C1)C2=CC/3=C(C=C2)N(CCC/C(=C3)/C(=O)NC4=CC=C(C=C4)[S@@](=O)CC5=CN=CN5CCC)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H52N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
696.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
497223-25-3 | |
Record name | Cenicriviroc | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=497223-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cenicriviroc [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0497223253 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cenicriviroc | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11758 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CENICRIVIROC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15C116UA4Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.